molecular formula C23H27N3O2S B11317631 1-(2-methylpiperidin-1-yl)-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

1-(2-methylpiperidin-1-yl)-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B11317631
M. Wt: 409.5 g/mol
InChI Key: CTADOPDSEXHTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzodiazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The piperidine and benzodiazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHYLPIPERIDIN-1-YL)-2-{2-[(2-PHENOXYETHYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C23H27N3O2S/c1-18-9-7-8-14-25(18)22(27)17-26-21-13-6-5-12-20(21)24-23(26)29-16-15-28-19-10-3-2-4-11-19/h2-6,10-13,18H,7-9,14-17H2,1H3

InChI Key

CTADOPDSEXHTFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.